molecular formula C22H23N3O2S B2817874 N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide CAS No. 1203382-94-8

N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2817874
CAS No.: 1203382-94-8
M. Wt: 393.51
InChI Key: XLQLKWCHLYKVIY-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide: is a synthetic organic compound characterized by its unique chemical structure This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry

Scientific Research Applications

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.

Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, antimicrobial agent, or anti-inflammatory agent. Studies have shown that pyrimidine derivatives can exhibit significant biological activities, making them promising candidates for drug development.

Industry: In the industrial sector, N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide may be used in the development of specialty chemicals, agrochemicals, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrimidine core.

    Attachment of the Mesityl Group: The mesityl group is attached through a Friedel-Crafts alkylation reaction, using mesitylene and a suitable catalyst.

    Thioacetamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thioacetamide group, potentially yielding reduced derivatives with different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives, reduced thioacetamide derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific target and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-ethylphenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetamide
  • N-(4-ethylphenyl)-2-((4-(4-ethoxyphenyl)pyrimidin-2-yl)thio)acetamide
  • N-(4-ethylphenyl)-2-((4-(4-methoxyphenyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide

Comparison: N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide stands out due to the presence of the mesityl group, which can influence its chemical reactivity and biological activity. The methoxyphenyl group also contributes to its unique properties, potentially enhancing its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-9-15(2)22(16(3)10-14)25-20(26)12-28-21-11-19(23-13-24-21)17-5-7-18(27-4)8-6-17/h5-11,13H,12H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQLKWCHLYKVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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